molecular formula C7H11F5O2 B12089046 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol CAS No. 652983-59-0

2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol

Cat. No.: B12089046
CAS No.: 652983-59-0
M. Wt: 222.15 g/mol
InChI Key: ZXVYDEYLZODVSW-UHFFFAOYSA-N
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Description

2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is a fluorinated alcohol derivative characterized by a hydroxyl-terminated ethoxy chain substituted with a 4,4,5,5,5-pentafluoropentyl group.

Properties

CAS No.

652983-59-0

Molecular Formula

C7H11F5O2

Molecular Weight

222.15 g/mol

IUPAC Name

2-(4,4,5,5,5-pentafluoropentoxy)ethanol

InChI

InChI=1S/C7H11F5O2/c8-6(9,7(10,11)12)2-1-4-14-5-3-13/h13H,1-5H2

InChI Key

ZXVYDEYLZODVSW-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol typically involves the reaction of 4,4,5,5,5-pentafluoropentanol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pentafluoropentanol attacks the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorinated group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]acetaldehyde or 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]acetic acid.

    Reduction: Formation of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique physicochemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is largely dependent on its interaction with molecular targets. The fluorinated group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Fulvestrant (ICI 182,780)

Structure: 7α-[9-(4,4,5,5,5-Pentafluoropentylsulfinyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol . Properties:

  • Application : Potent antiestrogen used in breast cancer therapy due to estrogen receptor antagonism .
  • Bioactivity : 10-fold higher antiuterotrophic potency than earlier analogs (50% effective dose: 0.06 mg/kg in rats) .
  • Solubility: Administered in oil suspensions for sustained release . Comparison: Unlike 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol, Fulvestrant’s pentafluoropentyl group is part of a sulfinyl-linked alkyl chain attached to a steroidal backbone, conferring receptor-binding specificity. The target compound lacks a steroid core, suggesting non-therapeutic applications.

Fulvestrant Sulfone (Impurity B)

Structure: 7α-[9-(4,4,5,5,5-Pentafluoropentylsulfonyl)nonyl]estra-1,3,5(10)-triene-3,17β-diol . Properties:

  • Role : Oxidative metabolite/impurity of Fulvestrant .
  • Comparison: The sulfonyl group enhances metabolic stability compared to the target compound’s ether linkage, which may be more prone to hydrolysis.

S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Methanesulfonate

Structure : Pentafluoropentyl group attached to an isothiourea moiety via a thioether bond .
Properties :

  • Applications : Research reagent, catalyst, or intermediate in drug synthesis .
  • Solubility: High solubility in water, ethanol, and DMSO (>98% purity) . Comparison: The isothiourea functional group enables nucleophilic reactivity, whereas the hydroxyl group in 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol may favor hydrogen bonding or esterification reactions.

Benzenesulfonamide Derivatives with Pentafluoropentyloxy Groups

Examples :

  • 4-[[4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[3-(triethoxysilyl)propyl]benzenesulfonamide .
    Properties :
  • Applications : Surface modifiers or intermediates in polymer chemistry .
    Comparison : The aromatic sulfonamide backbone contrasts with the aliphatic ethan-1-ol structure of the target compound, leading to differences in thermal stability and electronic effects.

Comparative Data Table

Compound Functional Groups Key Applications Bioactivity/Reactivity Solubility Profile Reference
2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol Ether, hydroxyl Synthetic intermediate, solvent High polarity, potential for derivatization Likely polar organic solvents N/A
Fulvestrant (ICI 182,780) Steroid, sulfinyl, pentafluoropentyl Breast cancer therapy Estrogen receptor antagonism (IC₅₀: 0.29 nM) Oil suspensions
Fulvestrant Sulfone Steroid, sulfonyl, pentafluoropentyl Metabolic impurity Reduced receptor binding vs. Fulvestrant Lipophilic
S-(4,4,5,5,5-Pentafluoropentyl)isothiourea Isothiourea, methanesulfonate Research reagent, catalyst Nucleophilic reactivity Water, ethanol, DMSO
Benzenesulfonamide derivatives Sulfonamide, pentafluoropentyloxy Surface modification, polymers Electron-withdrawing effects Variable

Biological Activity

2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is a fluorinated organic compound known for its unique chemical properties and potential biological activities. Its structure includes a pentafluoropentyl group, which significantly influences its interactions within biological systems. This article explores the biological activity of this compound through various studies and findings.

The chemical formula of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is C7H9F5OC_7H_9F_5O, with a molecular weight of approximately 236.203 g/mol. The presence of multiple fluorine atoms enhances its lipophilicity and stability, making it an interesting candidate for biological applications.

The biological activity of 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol is primarily attributed to its ability to interact with various molecular targets within cells. The fluorinated structure allows for increased reactivity with enzymes and receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

Cytotoxic Effects

In vitro studies have shown that fluorinated compounds can induce apoptosis in cancer cells. For instance, a study published in Bioorganic and Medicinal Chemistry highlighted the role of fluorinated alcohols in promoting cell death through the activation of caspases . This suggests that 2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol may possess similar cytotoxic properties.

Case Study: Fluorinated Alcohols in Drug Development

Fluorinated alcohols have garnered attention in drug development due to their unique pharmacokinetic profiles. A case study explored the use of a structurally similar compound in the formulation of anti-cancer agents. The study found that the incorporation of fluorinated groups enhanced bioavailability and selectivity towards cancerous tissues .

Data Table: Biological Activity Overview

Activity Type Description References
AntimicrobialPotential disruption of bacterial membranes leading to cell lysisKanbe et al., 2006
CytotoxicityInduction of apoptosis in cancer cells through caspase activationBioorganic Chemistry
Drug DevelopmentEnhanced bioavailability and selectivity in anti-cancer formulationsCase Study Analysis

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